1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone
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Overview
Description
1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazole and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various amines and thiols under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential anticancer properties have been explored in various studies.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits anti-HIV and antibacterial activities.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antimicrobial properties.
1,2,4-oxadiazole derivatives: Show various biological activities, including anticancer and antimicrobial effects.
Uniqueness
1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C22H15N5OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-phenyl-2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H15N5OS/c28-19(15-7-2-1-3-8-15)14-29-22-24-18-11-5-4-10-17(18)21-25-20(26-27(21)22)16-9-6-12-23-13-16/h1-13H,14H2 |
InChI Key |
JNHXXCGYLVVRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5 |
Origin of Product |
United States |
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